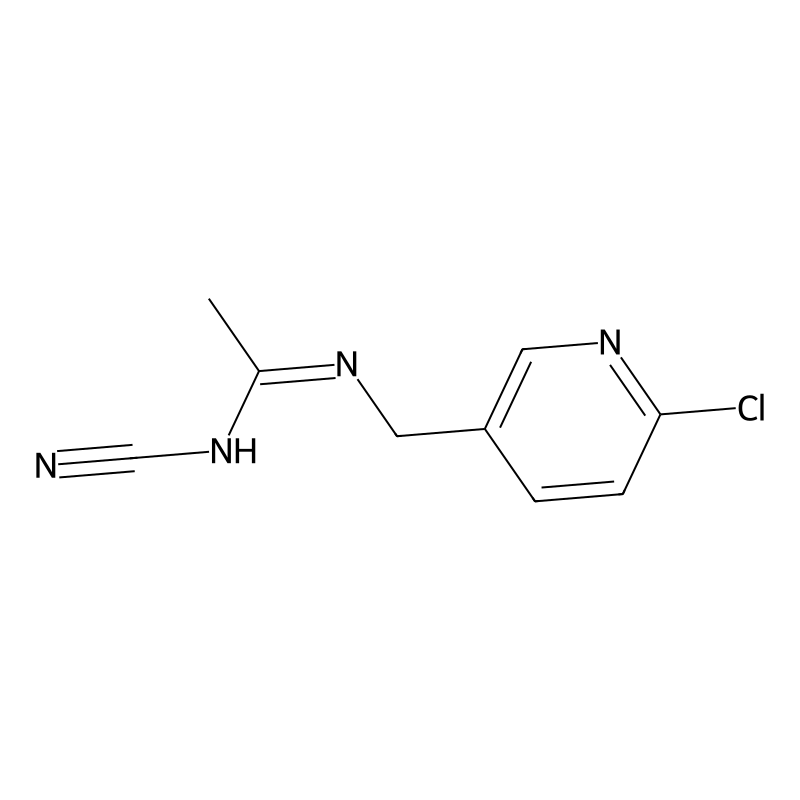

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine, also known as acetamiprid, is an organic compound belonging to the class of neonicotinoid insecticides. It is widely used in agriculture to control a broad spectrum of insect pests on various crops. However, due to its potential environmental and ecological concerns, acetamiprid has become a subject of significant scientific research.

Mode of Action:

Acetamiprid acts by selectively binding to the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. These receptors are responsible for transmitting nerve impulses, and their activation by acetamiprid disrupts the nervous system, leading to paralysis and ultimately death of the insect.

Research Applications:

- Development of new formulations and delivery methods: Researchers are exploring ways to improve the efficacy and safety of acetamiprid by developing new formulations and delivery methods. This includes studies on controlled-release formulations, encapsulation techniques, and targeted delivery systems to minimize environmental impact and improve pest control efficacy.

- Environmental fate and ecological impact: Due to concerns about potential environmental contamination and its impact on non-target organisms, such as bees and other beneficial insects, scientists are actively researching the environmental fate and ecological impact of acetamiprid. This involves studies on its degradation in soil and water, its accumulation in the food chain, and its effects on various ecological systems [].

- Development of alternative pest control strategies: The potential negative effects of acetamiprid have led to increased research on developing alternative pest control strategies. This includes exploring the use of biological control agents, such as predatory insects and natural pesticides, as well as developing new, more selective insecticides with lower environmental and ecological risks.

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine, commonly known as acetamiprid, is a synthetic organic compound classified as a neonicotinoid insecticide. It is characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine and a cyano group attached to an acetamidine moiety. The compound's chemical formula is C₁₁H₁₃ClN₄, and it has a molecular weight of 240.71 g/mol. Acetamiprid is utilized primarily for its effectiveness in pest control, targeting various insect species while exhibiting low toxicity to mammals.

- Hydrolysis: Reaction with water can lead to the breakdown of the cyano group.

- Oxidation: Acetamiprid can be oxidized to form various derivatives.

- Reduction: Under certain conditions, it may be reduced to yield different nitrogen-containing compounds.

Acetamiprid exhibits potent insecticidal activity by acting on the nicotinic acetylcholine receptors in insects. This mechanism disrupts normal neurotransmission, leading to paralysis and death of the target pests. The compound is particularly effective against aphids, whiteflies, and some beetles. Its selectivity allows it to be used in agricultural practices with minimal impact on beneficial insects such as bees when applied correctly.

Toxicity Profile

The toxicity profile of acetamiprid indicates that it is classified as acutely toxic if ingested (Toxic Category 3) and can cause skin irritation (H315). It poses risks to aquatic organisms and is considered hazardous for transport due to its potential environmental impact .

The synthesis of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine involves several steps:

- Formation of 6-Chloro-3-pyridylmethylamine: This initial step typically involves chlorination of 3-pyridylmethanol.

- Reaction with Cyanogen Bromide: The chlorinated intermediate reacts with cyanogen bromide to introduce the cyano group.

- Acetamidine Formation: Finally, the product undergoes reaction with acetic anhydride or acetyl chloride to yield acetamiprid.

These methods may vary based on specific laboratory protocols and desired purity levels.

Acetamiprid is primarily used in agriculture as an insecticide for crops such as vegetables, fruits, and ornamental plants. Its applications include:

- Pest Control: Effective against a wide range of pests including aphids, thrips, and whiteflies.

- Integrated Pest Management: Used in combination with other pest control methods to minimize resistance development.

- Veterinary Medicine: Occasionally explored for use in controlling ectoparasites in veterinary applications.

Research on the interactions of acetamiprid with biological systems has revealed insights into its efficacy and safety profile:

- Synergistic Effects: Studies have shown that combining acetamiprid with other insecticides can enhance pest control efficacy while potentially reducing application rates.

- Environmental Impact Studies: Investigations into its persistence in soil and water have highlighted its potential effects on non-target organisms.

Several compounds share structural similarities or functional characteristics with N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine. These include:

| Compound Name | Structure Similarity | Primary Use |

|---|---|---|

| Imidacloprid | Similar ring structure | Insecticide |

| Thiamethoxam | Neonicotinoid class | Insecticide |

| Clothianidin | Neonicotinoid class | Insecticide |

Uniqueness of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

What sets acetamiprid apart from these similar compounds is its specific chlorine substitution pattern on the pyridine ring, which contributes to its unique efficacy profile against certain pests while maintaining lower toxicity levels towards beneficial insects compared to other neonicotinoids like imidacloprid and thiamethoxam.

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (CAS: 190604-92-3), commonly referred to as IM-2-1 or Acetamiprid-N-desmethyl, emerged as a critical metabolite following the widespread agricultural use of the neonicotinoid insecticide acetamiprid. First identified in the late 1990s during metabolic studies of acetamiprid in mammals, this compound gained prominence due to its persistence in environmental and biological systems. Early research focused on its role in acetamiprid’s degradation pathways, particularly in soil and aquatic environments. By the 2010s, analytical advancements enabled its detection in human urine, linking it to environmental exposure.

Position within Neonicotinoid Research Framework

As a metabolite of acetamiprid, IM-2-1 occupies a unique niche in neonicotinoid research. Neonicotinoids, including acetamiprid, act as agonists of insect nicotinic acetylcholine receptors (nAChRs), causing paralysis and death. Unlike its parent compound, IM-2-1 lacks the N-methyl group, altering its receptor binding affinity and environmental behavior. Studies highlight its role in cross-species toxicity, particularly in non-target organisms such as honeybees and mammals.

Relationship to Parent Compound Acetamiprid

Acetamiprid (C₁₀H₁₁ClN₄) undergoes N-demethylation in biological systems to form IM-2-1 (C₉H₉ClN₄), a reaction catalyzed by cytochrome P450 enzymes. This transformation reduces molecular weight by 14 Da and increases polarity, influencing its solubility and bioaccumulation potential. While acetamiprid itself is rapidly excreted in mammals, IM-2-1 persists longer, with detection rates of 47.4% in symptomatic human populations.

Current Research Landscape and Knowledge Gaps

Recent studies prioritize IM-2-1’s environmental persistence and toxicological profile. Key findings include:

- Environmental Impact: IM-2-1 accounts for 55–89% of acetamiprid residues in soil microbial degradation experiments.

- Human Health: Urinary IM-2-1 correlates with neurological symptoms (OR: 14, 95% CI: 3.5–57).

- Analytical Challenges: Standardized detection methods remain limited, with LC-MS/MS as the primary technique.

Critical knowledge gaps include its long-term ecotoxicological effects and interactions with other neonicotinoid metabolites.

Nomenclature Variations in Academic Publications

The compound is inconsistently named across disciplines:

| Name | Context |

|---|---|

| IM-2-1 | Metabolic studies in animals |

| Acetamiprid-N-desmethyl | Environmental chemistry |

| N'-[(6-chloropyridin-3-yl)methyl]-N-cyanoethanimidamide | IUPAC nomenclature |

Chemical and Structural Profile

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClN₄ |

| Molecular Weight | 208.65 g/mol |

| CAS Number | 190604-92-3 |

| Density | Not determined |

| Melting Point | Not reported |

Structurally, IM-2-1 retains the chloropyridinyl backbone of acetamiprid but lacks the N-methyl group on the acetamidine moiety. The E-conformer dominates in solution due to steric stability.

Toxicological and Environmental Data

Mammalian Toxicity

- Acute Exposure: LD₅₀ (rat, oral) > 2,000 mg/kg, indicating low acute toxicity.

- Chronic Effects: Linked to neurological symptoms (e.g., memory loss, tremors) in humans at 6.0 ppb urinary concentrations.

- Metabolic Fate: In rats, 15–20% of acetamiprid doses convert to IM-2-1, with urinary excretion within 48 hours.

Ecotoxicology

- Soil Microbes: Inhibits Escherichia coli growth at 100 mg/L, reducing viability by 40%.

- Plants: Suppresses cabbage seed germination at 50 mg/L.

- Aquatic Systems: Half-life of 30–60 days in freshwater, posing risks to aquatic invertebrates.

Analytical Detection Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Value |

|---|---|

| Column | C18, 2.1 × 150 mm |

| Mobile Phase | Methanol:Water (60:40, v/v) |

| Detection Limit | 0.1 ppb |

| Recovery Rate | 85–92% (urine), 78–88% (soil) |

IM-2-1’s polar nature necessitates derivatization for GC-MS analysis, making LC-MS/MS the gold standard.

Regulatory and Environmental Fate

Regulatory Status

While acetamiprid is approved under EU Regulation 2018/113, IM-2-1 lacks specific regulatory guidelines. The EPA classifies it as a Toxic Substance (R25: Toxic if swallowed).

Degradation Pathways

N-demethylation Pathway Studies

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine undergoes extensive N-demethylation transformations across multiple biological systems, representing the primary metabolic pathway for this neonicotinoid compound [17] [28]. The N-demethylation process results in the formation of N-(6-chloro-3-pyridylmethyl)-N'-cyano-acetamidine (designated as IM-2-1), which represents the most prominent metabolite identified in metabolic studies [12] [14].

Research conducted using Stenotrophomonas maltophilia CGMCC 1.1788 demonstrated that this bacterial strain can effectively demethylate N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine to form IM-2-1, with characterization confirmed through high performance liquid chromatography-mass spectrometry/mass spectrometry and nuclear magnetic resonance techniques [17]. Time course biotransformation studies revealed that 58.9% of the parent compound disappeared during an 8-day incubation period, with only 16.7% of the degraded compound being transformed to IM-2-1 [17].

The N-demethylation pathway involves the removal of a methyl group from the parent compound, resulting in a metabolite that retains significantly reduced biological activity compared to the original structure [17]. Bioactivity assessments demonstrated that IM-2-1 retained only 10.5% contact activity and 13.1% oral activity compared to the parent compound when tested against horsebean aphid [17].

Liquid chromatography quadrupole time-of-flight mass spectrometry studies in rat plasma samples confirmed that N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine was the most strongly detected metabolite, reaching maximum concentrations at 4 hours post-administration and becoming undetectable at 48 hours [14]. The metabolite identification process utilized mass defect filtering and structural analysis, confirming the loss of 14 mass units consistent with methyl group removal [14].

Enzymatic Biotransformation Research

Cytochrome P450 monooxygenase systems play a critical role in the enzymatic biotransformation of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine across various species [23] [24] [25]. The cytochrome P450-dependent metabolism demonstrates significant interspecies variations in enzymatic activity and metabolite formation patterns [24] [25].

Nitrile hydratase represents another crucial enzymatic pathway for N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine biotransformation [28]. Research utilizing Ensifer meliloti CGMCC 7333 demonstrated that nitrile hydratase can convert the parent compound to N-carbamoylimine derivatives through hydration of the N-cyanoimine group [28]. Purified nitrile hydratase enzymes achieved conversion ratios of 93.9% within 120 minutes under controlled experimental conditions [28].

Recombinant cytochrome P450 expression studies in Saccharomyces cerevisiae strain AH22 identified specific cytochrome P450 isoforms involved in compound degradation [26]. The CYP5147A3 enzyme demonstrated capability to degrade N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine, producing two distinct metabolites: N'-cyano-N-methyl acetamidine and 6-chloro-3-pyridinemethanol [26].

Enzymatic kinetic parameters for cytochrome P450-mediated metabolism show considerable variation among species [19] [24]. Rainbow trout liver microsome studies revealed specific kinetic constants for the demethylation process, with calculated Km values of 70.9 μM and Vmax values of 4.10 pmoles/min/mg protein for rat liver microsomes [19].

| Species | Enzyme System | Km (μM) | Vmax (pmoles/min/mg) | Intrinsic Clearance |

|---|---|---|---|---|

| Rat | Liver Microsomes | 70.9 | 4.10 | 1.5 ± 0.1 nL/min/mg |

| Chicken | Liver Microsomes | Not Determined | Not Determined | 46.5 ± 3.5 nL/min/mg |

| Duck | Liver Microsomes | Not Determined | Not Determined | 5.7 ± 0.4 nL/min/mg |

| Goose | Liver Microsomes | Not Determined | Not Determined | 27.7 ± 0.5 nL/min/mg |

Secondary Metabolite Formation Studies

Secondary metabolite formation from N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine involves multiple transformation pathways leading to diverse metabolic products [12] [14] [18]. The primary secondary metabolites identified include N-[(6-chloropyridin-3-yl)methyl]-acetamide, N-cyano-N'-methylacetamidine, and 6-(methylsulfanyl)nicotinic acid [14].

N-[(6-chloropyridin-3-yl)methyl]-acetamide formation occurs through hydrolysis pathways, with this metabolite showing increased polarity compared to the parent compound [14]. Liquid chromatography-mass spectrometry analysis revealed this metabolite at retention time 2.22 minutes with molecular ion [M+H]+ at m/z 185.0478 [14]. The formation pathway involves the loss of 24 mass units from the primary metabolite IM-2-1 [14].

N-cyano-N'-methylacetamidine represents another significant secondary metabolite, identified through mass defect filtering techniques [14]. This metabolite demonstrates a molecular ion 125 mass units lower than the parent compound, indicating substantial structural modification during the transformation process [14]. The metabolite was detected at retention time 1.28 minutes with molecular ion [M+H]+ at m/z 98.0716 [14].

6-(methylsulfanyl)nicotinic acid formation represents a terminal metabolic product in the degradation pathway [14]. This metabolite was identified at retention time 3.21 minutes with molecular ion [M+H]+ at m/z 170.0274, representing significant structural modification from the original compound [14].

Research utilizing microbial consortium ACE-3 identified four distinct intermediate metabolites through high performance liquid chromatography-mass spectrometry analysis [18]. These metabolites were characterized as N'-[(6-chloropyridin-3-yl) methyl]-N-methyl acetamide, 1-(6-chloropyridin-3-yl)-N-methyl methaneamine, (E)-N1-[(6-chloro-3-pyridyl)-methyl]-N2-cyano-acetamidine, and (E)-3-(((6-chloropyridin-3yl) methyl) (methyl) amino) acrylonitrile [18].

Metabolic Fate Research Across Biological Systems

Mammalian Metabolism Studies

Mammalian metabolism studies demonstrate that N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine undergoes rapid biotransformation with species-specific variations in metabolic pathways and clearance rates [12] [13] [19]. Rat metabolism studies show that the primary metabolic pathway involves transformation to IM-2-1 through demethylation, which subsequently metabolizes to 6-chloronicotinic acid with release of side chain fragments [12].

Pharmacokinetic analysis in rat plasma revealed that the parent compound decreased with a half-life of approximately 4 hours and was completely eliminated by 24 hours [14]. The major metabolites detected in rat excreta included the parent compound (5-7%), the demethylated compound IM-2-1 (15-20%), nicotinic acid derivative IC-O (8-11%), and IC-O glycine conjugate IC-O-Gly (10%) [12]. Additional minor metabolites including MeS-IC-O, IM-1-4, IM-2-4, IM-O, IM-1-3, and IM-2-3 were detected at levels below 2% of the administered dose [12].

Goat metabolism studies involved lactating animals dosed twice daily for seven consecutive days with radiolabeled compound at dietary equivalent levels [12]. Most administered radioactivity (95-99%) was excreted via urine and feces, with less than 1% appearing in milk [12]. Tissue radioactivity did not exceed 1.6% of administered radioactivity, with the primary metabolites in tissues being IM-2-1 and IM-2-4 [12].

Rainbow trout liver slice studies demonstrated formation of a single metabolite identified as N-desmethyl-acetamiprid [19]. The metabolite formation was conserved across biological organization levels, with similar patterns observed in both liver microsomes and liver slices [19]. Metabolite concentrations reached 0.084 ± 0.021 μM at 1000 μM substrate concentration and 0.131 ± 0.029 μM at 2000 μM substrate concentration after 96-hour incubation [19].

| Study System | Primary Metabolite | Concentration (% of dose) | Detection Time |

|---|---|---|---|

| Rat Excreta | IM-2-1 | 15-20% | 96 hours |

| Rat Excreta | IC-O | 8-11% | 96 hours |

| Rat Excreta | IC-O-Gly | 10% | 96 hours |

| Goat Tissues | IM-2-1 | Variable | 22 hours post-dose |

| Rainbow Trout | N-desmethyl-acetamiprid | 0.004-0.02% | 96 hours |

Avian Metabolism Research

Avian metabolism research reveals significant interspecies differences in cytochrome P450-mediated biotransformation of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine among different poultry species [24]. Chicken liver microsomes demonstrated the highest metabolic capacity, with intrinsic clearance values of 46.5 ± 3.5 nL/min/mg protein, substantially higher than other avian species [24].

Metabolite formation patterns show species-specific variations in secondary metabolite production [24]. N-[(6-chloro-3-pyridyl) methyl]-N-methyl acetamidine (IM-1-5) was detected in duck, goose, quail, and rat microsomes but was notably absent in chicken microsome reactions [24]. This metabolite represents a unique transformation product that demonstrates the species-specific nature of avian metabolism [24].

Comparative analysis across avian species revealed that geese exhibited the second-highest metabolic capacity with intrinsic clearance of 27.7 ± 0.5 nL/min/mg protein, followed by quails at 7.2 ± 0.2 nL/min/mg protein and ducks at 5.7 ± 0.4 nL/min/mg protein [24]. These variations suggest that cytochrome P450 isoforms in chicken may have greater capacity for neonicotinoid metabolism compared to other poultry species [24].

Laying hen metabolism studies demonstrated metabolite distribution patterns in various tissues [5]. The major metabolites detected included IM-2-1 in muscle tissue at 13-21% of total radioactive residue, with IM-2-5 metabolite found at approximately 27% of total radioactive residue in egg yolks [5]. The proposed metabolic pathway involves degradation to 6-chloronicotinic acid or demethylation to IM-2-1, with subsequent formation of IM-2-4 and IM-2-5 metabolites [5].

Plant Metabolic Transformation Studies

Plant metabolism studies across multiple crop species demonstrate that N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine undergoes extensive transformation following foliar applications [5]. Research conducted on apples, eggplant, cabbage, cotton, and carrot using radiolabeled compound revealed species-specific metabolic patterns and residue distribution [5].

Apple fruit studies showed that more than 98% of radioactivity was recovered from surface wash and fruit extracts [5]. Residue patterns demonstrated a decrease from more than 99% to approximately 12% of total radioactive residue in surface washes over the study period, indicating progressive metabolism and translocation within plant tissues [5].

Cabbage metabolism studies utilized both foliar application and soil treatment with different radiolabeled positions of the compound [5]. The dual-labeling approach with [pyridine-2,6-14C] and [CN-14C] labels provided comprehensive insight into the metabolic fate of different molecular regions [5]. Results indicated that the pyridine ring and cyano group undergo distinct metabolic transformations within plant systems [5].

Cotton and carrot studies revealed similar metabolic pathways with formation of polar metabolites that accumulate in different plant compartments [5]. The metabolic transformation involves cleavage of side chains and modification of the pyridine ring system, leading to formation of 6-chloronicotinic acid and related derivatives [5].

Plant metabolic studies consistently demonstrate that the primary transformation pathway involves N-demethylation to form IM-2-1, followed by further degradation to 6-chloronicotinic acid [5]. This metabolic route represents a detoxification mechanism that reduces the biological activity of the parent compound within plant systems [5].

Microbial Transformation Research

Microbial transformation research has identified numerous bacterial and fungal species capable of metabolizing N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine through diverse enzymatic pathways [2] [15] [16]. Stenotrophomonas maltophilia CGMCC 1.1788 represents one of the most extensively studied bacterial systems, demonstrating both hydroxylation and demethylation capabilities [17].

Pseudomonas species exhibit varied metabolic capabilities, with Pseudomonas sp. FH2 achieving 96.7% compound degradation within 14 days under optimal conditions of pH 7 and 30°C temperature [15]. Pseudoxanthomonas sp. strain AAP-7 performs cometabolic degradation in the presence of glucose as an alternative carbon source, producing specific metabolites through hydrolytic demethylation pathways [2].

Pigmentiphaga sp. AAP-1 demonstrates rapid transformation capabilities, degrading 100 mg/L of the compound within 2.5 hours with production of N-methyl-(6-chloro-3-pyridyl) methylamine [15]. The same genus, Pigmentiphaga sp. D-2, completely degraded 0.22 mM compound concentration after 72 hours, producing three distinct metabolites identified through liquid chromatography-mass spectrometry analysis [15].

Rhodococcus sp. strain BCH2 performs cometabolic degradation with glucose and ammonium chloride as co-substrates, producing N-methyl (6-chloro-3-pyridyl) methylamine and 6-chloronicotinic acid as major metabolites [15]. The degradation process follows established kinetic parameters with optimal performance under specific nutritional conditions [15].

Fungal transformation studies using Phanerochaete chrysosporium revealed cytochrome P450-mediated degradation mechanisms [26]. The fungus degraded 21% and 51% of the compound in ligninolytic and nonligninolytic media respectively during a 20-day incubation period [26]. Recombinant cytochrome P450 studies identified CYP5147A3 as the specific enzyme responsible for compound degradation [26].

Aspergillus heterochromaticus strain Md2 demonstrated 55.30% degradation of 100 mg/L compound concentration under optimized conditions [16]. The degradation mechanism involves two primary pathways: N-demethylation to form IM-2-1 and oxidative cleavage of the cyanoimino group to produce IM-1-3 [16].

| Microbial Species | Degradation Efficiency | Time Frame | Major Metabolites | Optimal Conditions |

|---|---|---|---|---|

| Pseudomonas sp. FH2 | 96.7% | 14 days | IM-2-1, 6-CNA | pH 7, 30°C |

| Pigmentiphaga sp. AAP-1 | 100 mg/L | 2.5 hours | N-methyl-(6-chloro-3-pyridyl) methylamine | Glucose supplemented |

| Stenotrophomonas maltophilia | 58.9% | 8 days | IM-2-1 | Sucrose supplemented |

| Aspergillus heterochromaticus | 55.30% | Not specified | IM-2-1, IM-1-3 | Optimized media |

Comparative Analysis of Metabolic Research Findings

Comparative analysis across biological systems reveals fundamental similarities and significant differences in the metabolic transformation of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine [12] [14] [16] [24]. The N-demethylation pathway represents the most conserved metabolic route across mammalian, avian, plant, and microbial systems, consistently producing IM-2-1 as the primary metabolite [12] [14] [16] [17].

Enzymatic mechanisms demonstrate species-specific variations in cytochrome P450 activity and metabolite formation patterns [23] [24] [25]. Mammalian systems, particularly rat and human liver microsomes, show distinct kinetic parameters compared to avian species, with chickens exhibiting the highest intrinsic clearance rates among studied avian species [24] [25]. Microbial systems utilize diverse enzymatic pathways including nitrile hydratase and specialized cytochrome P450 isoforms not found in higher organisms [26] [28].

Metabolite profiles vary significantly between biological systems, with mammalian metabolism producing a broader range of conjugated metabolites compared to microbial transformation [12] [15]. Plant systems demonstrate intermediate complexity in metabolite formation, with extensive formation of polar metabolites and tissue-specific distribution patterns [5].

Half-life data reveals substantial differences in compound persistence across biological systems [12] [14] [15]. Mammalian systems demonstrate rapid clearance with half-lives ranging from 2.6 to 4 hours, while microbial degradation systems show half-lives ranging from several days to weeks depending on environmental conditions and microbial species [12] [14] [15].

The formation of 6-chloronicotinic acid represents a common terminal metabolite across multiple biological systems, suggesting convergent metabolic evolution toward this degradation product [5] [12] [15]. This metabolite represents a key intermediate in the mineralization pathway, ultimately leading to complete degradation to carbon dioxide and water in microbial systems [15].

Bioactivity assessments consistently demonstrate that primary metabolites retain significantly reduced biological activity compared to the parent compound [16] [17]. IM-2-1 shows approximately 10-13% of the original compound activity, while secondary metabolites such as IM-1-3 demonstrate even lower activity due to loss of pharmacophore groups [16] [17].

Temperature and pH effects on metabolic transformation show system-specific optima, with microbial systems generally requiring neutral to slightly alkaline conditions (pH 6-8) and moderate temperatures (25-35°C) for optimal degradation efficiency [15]. Mammalian and avian systems operate under physiological conditions with limited environmental variation [12] [24].

Environmental Distribution Studies

The environmental distribution of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine has been extensively studied across multiple environmental matrices, revealing complex patterns of mobility and persistence. Research demonstrates that this compound exhibits moderate to high mobility in environmental systems, with distribution patterns significantly influenced by soil characteristics, hydrological conditions, and atmospheric transport mechanisms [1] [2].

Soil Interaction Research

Soil interaction studies reveal that N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine demonstrates moderate to high mobility in soil systems, with sorption coefficients (Kd) ranging from 0.39 to 4.1 mL/g across different soil types [3] [4]. The organic carbon partitioning coefficient (Koc) values range from 157 to 298 L/kg organic carbon, classifying the compound as moderately mobile according to the Food and Agriculture Organization classification system [1] [5].

Research demonstrates that aerobic soil metabolism represents the primary degradation pathway, with degradation half-lives (DT50) ranging from 0.3 to 8.2 days, typically falling within 1.85 to 3.20 days under standard conditions [1] [3]. The degradation rate is significantly influenced by soil pH, with optimal degradation occurring at pH values between 5.0 and 7.0 [6] [7]. Temperature also plays a crucial role, with optimal degradation rates observed at 25-30°C, while degradation efficiency decreases substantially at temperatures below 20°C or above 42°C [7] [8].

Soil contamination studies indicate that the compound can persist in certain soil conditions, particularly in cool, dry environments with high organic matter content [9]. Field dissipation studies show non-persistent behavior with dissipation half-lives of less than 18 days in most soil systems [4]. However, accumulation potential exists in soils with repeated applications, especially in areas with limited microbial activity [8].

The leaching potential of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine is considered moderate to high, particularly in coarse-textured soils with low organic matter content [10] [11]. Groundwater contamination studies reveal detection in 5.7% of potable wells in agricultural areas, with detection frequency increasing to 14.3% in wells with previous pesticide contamination history [11].

Aquatic Ecosystem Studies

Aquatic ecosystem studies demonstrate contrasting persistence patterns between aerobic and anaerobic aquatic systems. Under aerobic aquatic conditions, N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine exhibits moderate persistence with degradation half-lives ranging from 45 to 96 days [1] [3]. However, under anaerobic conditions, the compound demonstrates significantly greater persistence, with degradation half-lives extending to 365 days [3] [4].

Surface water contamination studies reveal widespread detection of the compound in agricultural watersheds, with concentrations typically ranging from parts per trillion to parts per billion [10]. The compound demonstrates limited binding affinity to aquatic sediments, with Kd values of 0.39 to 4.1 mL/g, indicating high mobility in aquatic systems [1] [3].

Photolysis studies in surface water systems show that N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine undergoes slow photolytic degradation with a half-life of 34 days at pH 7 and 25°C [4]. The compound exhibits stability to hydrolysis at environmental pH values (5, 7, and 9) and temperatures up to 25°C, but shows some hydrolytic degradation at pH 9 under elevated temperatures (≥35°C) [12] [5].

Research on aquatic distribution patterns indicates that the compound can be transported to surface water bodies through multiple pathways, including spray drift, runoff following precipitation events, and subsurface drainage [1] [10]. Monitoring studies in agricultural areas show seasonal concentration patterns, with peak concentrations typically occurring during and immediately following application periods [10].

Atmospheric Transport Research

Atmospheric transport research reveals that N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine can undergo significant atmospheric transport through dust-mediated mechanisms. Studies demonstrate that the compound can be detected in atmospheric particles at concentrations ranging from nanograms to micrograms per gram of dust [13] [10].

Volatilization studies indicate that while the compound has relatively low volatility under standard conditions, it can become airborne through dust generation during seed drilling operations and soil disturbance activities [14]. The estimated vapor pressure of 4.4 × 10⁻⁵ Torr at 25°C suggests moderate volatility potential, particularly under elevated temperature conditions [13].

Research on atmospheric fate processes shows that the compound can undergo oxidation reactions with hydroxyl radicals in the atmosphere, with an estimated atmospheric lifetime of approximately 2 days under typical atmospheric conditions [13] [15]. Top-down oxidation by gas-phase hydroxyl radicals produces various oxidation products, including carbonyls and alcohols, with the formation of specific products dependent on relative humidity and temperature conditions [13].

Wind transport studies demonstrate that contaminated soil particles can carry residues of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine to non-target areas, with detections reported in snow samples and conservation areas distant from application sites [10]. The compound can be transported several kilometers from application areas through wind erosion of contaminated surface soil [10].

Biodegradation Research in Environmental Matrices

Biodegradation research demonstrates that N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine undergoes complex microbial transformation processes across various environmental matrices. Multiple degradation pathways have been identified, involving diverse microbial communities and enzymatic systems that facilitate the breakdown of this compound into various metabolites [7] [6].

Microbial Degradation Studies

Microbial degradation studies reveal that numerous bacterial and fungal species can effectively degrade N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine through various metabolic pathways. Research demonstrates that bacterial species including Stenotrophomonas, Pigmentiphaga, Pseudoxanthomonas, and Ochrobactrum can achieve significant degradation rates, with some strains capable of complete degradation within 2.5 to 72 hours [7] [6].

Fungal degradation studies show that Aspergillus heterochromaticus (strain Md2) can achieve 55.30% degradation of 100 mg/L concentrations under optimal conditions [8]. The optimal degradation conditions include pH values between 5.0 and 7.0, temperatures of 25-30°C, and appropriate inoculum sizes [7] [6]. Research indicates that degradation efficiency varies significantly among different microbial strains, with some species showing superior performance under specific environmental conditions [7].

Microbial consortium studies demonstrate enhanced degradation capabilities compared to individual strains, with mixed bacterial communities achieving 96% degradation of 50 mg/L concentrations within 144 hours [6]. The consortium approach proves particularly effective because different microorganisms can metabolize various intermediates, preventing accumulation of potentially toxic metabolites [6].

The primary microbial degradation pathway involves N-demethylation to form IM-2-1 (N-desmethyl-acetamiprid), accounting for approximately 15-20% of the applied dose [8] [16]. Secondary pathways include oxidative cleavage of the cyanoimino group to produce IM-1-3 and further degradation to IM-1-4 and IC-0 (6-chloronicotinic acid) [8] [6]. Research indicates that cytochrome P450 enzymes play crucial roles in these transformation processes [16].

Photolytic Transformation Research

Photolytic transformation research demonstrates that N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine undergoes various photodegradation processes under different environmental conditions. Direct photolysis in aqueous systems shows relatively slow degradation rates, with half-lives of 34 days at pH 7 and 25°C [4]. However, photocatalytic processes can significantly enhance degradation rates, with some studies reporting up to 98% degradation within five hours under optimal conditions [2].

Advanced oxidation processes, including photocatalysis combined with ultrasonication, demonstrate enhanced degradation efficiency compared to photolysis alone [2]. The photolytic degradation pathway involves hydroxyl radical formation and subsequent oxidation of the parent compound to various intermediate products [13] [15].

Research on photolytic transformation products reveals the formation of multiple oxidation products, including carbonyls, alcohols, and their hydrolyzed derivatives [13]. The specific products formed depend on environmental conditions, particularly the presence of water, pH, and light intensity [13]. Studies show that hydroxyl radical attack occurs primarily at the methyl group attached to the tertiary amine nitrogen, with secondary attack at the methylene group [13].

Photosensitized degradation studies indicate that the presence of natural photosensitizers in environmental waters can enhance the photolytic degradation rate [17]. The effect of dissolved organic matter on photodegradation rates shows variable results, with some organic compounds enhancing degradation while others may provide protection through light screening effects [17].

Hydrolytic Degradation Studies

Hydrolytic degradation studies reveal that N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine demonstrates remarkable stability to hydrolysis under most environmental conditions. Research shows that the compound remains stable at pH values of 5, 7, and 9 at 25°C, with no significant hydrolytic degradation observed over extended periods [12] [4].

However, hydrolytic degradation can occur under specific conditions, particularly at elevated pH values (pH 9) and temperatures above 35°C [12]. The hydrolysis rate increases substantially at pH 9 and 45°C, with estimated half-lives of 420 days, indicating very slow hydrolytic degradation even under elevated temperature conditions [2].

Enzymatic hydrolysis studies demonstrate that specific microbial enzymes can facilitate hydrolytic degradation of the compound. Nitrile hydratase enzymes have been identified as capable of converting the compound to carbamoyl derivatives, though the hydrolysis rate is dependent on enzyme concentration and environmental conditions [18] [16].

Research on hydrolytic stability in different water types shows that the compound maintains stability across a wide range of natural water conditions, including varying ionic strength, dissolved organic matter content, and pH buffering capacity [12]. This stability contributes to the compound's persistence in aquatic environments and potential for transport to non-target areas [12].

Bioaccumulation Research Methodologies

Bioaccumulation research methodologies for N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine employ diverse approaches to assess the compound's accumulation potential across various environmental matrices and organisms. Research demonstrates that the compound generally exhibits low bioaccumulation potential in most environmental systems, though specific accumulation patterns vary significantly among different organism types and environmental conditions [12] [2].

Aquatic bioaccumulation studies utilize standard test protocols with fish species to determine bioconcentration factors (BCF). Research indicates that the compound exhibits low bioaccumulation potential in fish, with BCF values typically below 2000, indicating minimal risk of biomagnification in aquatic food webs [2] [4]. The rapid metabolism and elimination of the compound in fish species prevents significant tissue accumulation [12].

Terrestrial bioaccumulation studies focus on plant uptake and translocation mechanisms. Research demonstrates that the compound can undergo systemic uptake in plants, with translocation from soil to plant tissues documented in various crop species [12]. The compound's moderate water solubility and low organic carbon partition coefficient facilitate root uptake and transport through plant vascular systems [12].

Soil organism bioaccumulation studies examine accumulation in earthworms and other soil invertebrates. Research shows limited bioaccumulation in soil organisms, primarily due to rapid microbial degradation that prevents significant accumulation in soil matrices [8]. However, direct exposure can result in acute effects on sensitive soil organisms [9].

Pollinator bioaccumulation studies examine residue accumulation in bee products including nectar, pollen, and honey. Research demonstrates that the compound can be detected in bee products at concentrations ranging from parts per billion to parts per million, with higher concentrations typically found in pollen compared to nectar [19]. The compound's metabolism in bees results in reduced accumulation compared to other neonicotinoid compounds [19].

Ecological Impact Research Frameworks

Ecological impact research frameworks for N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine encompass comprehensive assessments of effects on multiple taxonomic groups and ecosystem functions. Research demonstrates that the compound poses differential risks to various ecological receptors, with particular concerns for specific sensitive species and ecosystem services [1] [20].

Non-Target Organism Research

Non-target organism research reveals significant variability in species sensitivity to N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine exposure. Aquatic invertebrate studies demonstrate extremely high sensitivity in certain species, with lethal concentration values (LC50) ranging from 0.02 to 49.8 mg/L, indicating over 2000-fold variation in species sensitivity [1] [3].

Pollinator research shows that while the compound is generally less toxic to bees compared to other neonicotinoids, significant sublethal effects can occur at environmentally relevant concentrations. Honey bee larval studies indicate No Observed Adverse Effect Concentrations (NOAEC) of 2-4 μg/mL, with exposure resulting in reduced survival, altered immune responses, and developmental effects [20]. Adult bee studies show effects on foraging behavior, learning ability, and longevity at concentrations above 2 μg per bee [20] [21].

Terrestrial invertebrate research demonstrates high acute toxicity to non-target arthropods, with field studies showing direct mortality in insects inhabiting field margins treated with the compound [22]. Research indicates that systemic uptake in plants can result in exposure of herbivorous insects for extended periods following application, with residues detected in plant tissues up to 30 days post-application [22].

Bird toxicity studies show relatively low acute toxicity, with dietary LC50 values exceeding 5000 mg/kg diet for both mallard ducks and bobwhite quail [23]. However, sublethal effects on reproduction and behavior have been observed at lower concentrations, indicating potential population-level impacts [1].

Mammalian toxicity research demonstrates low acute toxicity and rapid metabolism, with the compound being quickly metabolized to less active metabolites [12]. The primary metabolic route involves N-demethylation to form IM-2-1, which is subsequently eliminated through urine and feces [12].

Ecosystem Function Studies

Ecosystem function studies examine the compound's effects on critical ecological processes including pollination, decomposition, nutrient cycling, and biological pest control. Pollination service research indicates moderate to high risk to pollinator populations, with documented effects on bee foraging efficiency, colony health, and reproductive success [20] [19].

Decomposition process studies show potential disruption through effects on earthworms and other decomposer organisms. Research demonstrates that earthworm reproduction can be affected at high soil concentrations, potentially impacting soil health and structure [9]. However, the compound's rapid degradation in most soil systems limits long-term effects on decomposition processes [8].

Nutrient cycling research reveals potential indirect effects through impacts on soil microbial communities. Studies show that the compound can alter bacterial and fungal community composition, with documented changes in alpha diversity indices [8]. These changes may affect nutrient cycling processes, though the ecological significance of these effects requires further investigation [8].

Biological pest control studies demonstrate disruption of beneficial arthropod populations, with particular effects on predatory and parasitic insects [22]. Field studies show that applications can result in mortality of beneficial insects in treated areas and adjacent habitats, potentially compromising integrated pest management strategies [22].

Biodiversity Impact Assessment Research

Biodiversity impact assessment research examines the compound's effects on species diversity and community structure across multiple taxonomic groups. Pollinator diversity studies show documented reductions in bee species richness in areas with intensive use of the compound, with particular effects on wild bee populations [20] [19].

Aquatic invertebrate diversity research demonstrates high risk to sensitive species, with potential for elimination of highly sensitive taxa from contaminated water bodies [1] [3]. The wide range of species sensitivity means that even low-level contamination can result in community composition changes [1].

Soil invertebrate diversity studies show moderate risk in contaminated soils, with documented effects on earthworm communities and other soil fauna [8] [9]. However, the compound's rapid degradation in most soil systems limits long-term diversity impacts [8].

Microbial diversity research demonstrates measurable changes in bacterial and fungal community composition following exposure to the compound. Studies show reductions in alpha diversity indices and shifts in community structure, with increases in certain bacterial groups and decreases in others [8]. These changes may have implications for ecosystem function and resilience [8].

Plant community diversity studies show potential effects through seedling emergence and vegetative vigor impacts. Research demonstrates that the compound can affect plant growth and development, particularly in sensitive species [1] [24]. However, the ecological significance of these effects under field conditions requires further investigation [1].

Long-term biodiversity implications include potential for evolutionary pressure on exposed populations, development of resistance mechanisms, and disruption of ecological networks [22]. The compound's systemic nature and persistence in plant tissues create sustained exposure scenarios that may select for resistant genotypes while eliminating sensitive species [22].

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant